molecular formula C6H11ClF3NO2 B8185392 (S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride

(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride

Cat. No.: B8185392
M. Wt: 221.60 g/mol
InChI Key: NSWWEXCIWCDUEY-WCCKRBBISA-N
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Description

(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride is a fluorinated amino acid ester derivative characterized by a trifluoromethyl group at the 4-position of the butyric acid backbone. Its ethyl ester and hydrochloride salt modifications enhance solubility and stability, making it a valuable intermediate in pharmaceutical synthesis and agrochemical research.

Properties

IUPAC Name

ethyl (2S)-2-amino-4,4,4-trifluorobutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)4(10)3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWWEXCIWCDUEY-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Ni(II)-Glycine Complex

A chiral auxiliary (e.g., (R)-N-benzylproline) reacts with glycine to form a Schiff base, which coordinates with Ni(II) acetate in methanol. The resulting complex provides a rigid framework for stereocontrol during alkylation.

Alkylation with Trifluoroethyl Iodide

The Ni(II) complex undergoes alkylation with CF₃-CH₂-I under basic conditions (K₂CO₃ in DMF). This step introduces the trifluoromethyl group while preserving the (S)-configuration. Reaction parameters include:

ParameterCondition
Temperature0–25°C
Reaction Time12–24 hours
Molar Ratio (Ni:CF₃-CH₂-I)1:1.2

The alkylated intermediate retains the Ni(II) center, enabling recovery and reuse of the chiral auxiliary.

Acid Hydrolysis and Esterification

Disassembly of the Ni(II) complex with HCl yields 2-amino-4,4,4-trifluorobutanoic acid. Subsequent esterification with ethanol in the presence of thionyl chloride (SOCl₂) generates the ethyl ester, which is isolated as the hydrochloride salt.

Direct Esterification of the Free Acid

An alternative route involves esterifying 2-amino-4,4,4-trifluorobutanoic acid directly. While less enantioselective, this method is advantageous for racemic mixtures or when the chiral pool is available:

Reaction Conditions

The acid is treated with ethanol and an acid catalyst (e.g., H₂SO₄ or trifluoroacetic acid) under reflux. Key parameters include:

ParameterCondition
SolventAnhydrous ethanol
CatalystH₂SO₄ (5 mol%)
Temperature70–80°C
Reaction Time6–12 hours

Yields range from 70–85%, with purity dependent on subsequent recrystallization from ethanol/ether.

Hydrochloride Salt Formation

The free base is treated with HCl gas in diethyl ether, precipitating the hydrochloride salt. Excess HCl is removed under reduced pressure, and the product is dried at 40°C.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Ni(II)-Mediated Route : Achieves 85–90% yield over three steps, scalable to >150 g batches.

  • Direct Esterification : Lower yield (70–75%) but fewer steps, suitable for small-scale applications.

Purity and Enantiomeric Excess

  • Ni(II) Method : ee >99% confirmed by chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10).

  • Direct Method : Requires resolution via diastereomeric salt formation (e.g., (1S)-(+)-camphorsulfonic acid), reducing overall efficiency.

Industrial Applicability

The Ni(II) route’s compatibility with continuous flow reactors and catalyst recycling (≥5 cycles without loss of activity) makes it preferable for industrial settings.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.20 (q, 2H, -OCH₂CH₃), 3.95 (t, 1H, -CH(NH₂)), 2.60–2.40 (m, 2H, -CH₂CF₃), 1.30 (t, 3H, -OCH₂CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -66.5 (s, CF₃).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity >98%.

Challenges and Optimization Strategies

Steric Hindrance in Alkylation

The trifluoromethyl group’s bulkiness slows alkylation kinetics. Mitigation strategies include:

  • Using polar aprotic solvents (DMF > THF) to enhance reactivity.

  • Incremental addition of CF₃-CH₂-I to prevent side reactions.

Ester Hydrolysis During Salt Formation

Exposure to moisture risks hydrolyzing the ethyl ester. Strict anhydrous conditions (N₂ atmosphere, molecular sieves) are critical during HCl treatment .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

Conditions Reagents Products Yield Reference
Acidic hydrolysis6N HCl, 40–50°C(S)-2-Amino-4,4,4-trifluoro-butyric acid + ethanol75–80%
Basic hydrolysisNaOH/H₂O, reflux(S)-2-Amino-4,4,4-trifluoro-butyrate sodium salt + ethanolN/A

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

  • Basic hydrolysis involves hydroxide ion attack on the ester, forming a tetrahedral intermediate .

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

Reagent Conditions Products Notes Reference
LiAlH₄Anhydrous ether, 0°C(S)-2-Amino-4,4,4-trifluoro-butanolRequires inert atmosphere
NaBH₄ (with NiCl₂ catalyst)Methanol, 25°CPartial reduction observedLow efficiency

Key Observations :

  • LiAlH₄ achieves near-quantitative reduction due to its strong electrophilic character .

  • The trifluoromethyl group remains intact under these conditions.

Substitution and Alkylation Reactions

The amino group participates in nucleophilic substitution after deprotonation.

Reaction Type Reagents Products Yield Reference
AcylationFmoc-OSu, NaHCO₃(S)-N-Fmoc-2-amino-4,4,4-trifluoro-butyric acid80–85%
AlkylationCH₃I, K₂CO₃(S)-2-(Methylamino)-4,4,4-trifluoro-butyrate65%

Steric Effects :

  • The trifluoromethyl group hinders reactions at the β-carbon but enhances electrophilicity at the α-position .

Stability and Decomposition

The compound decomposes under oxidative or strongly basic conditions:

Conditions Products Notes Reference
O₂, NaOH4-Phenylquinazoline derivativesDegradation via Ni(II) complex intermediates
High-temperature (>100°C)HF + CO₂ + ethylamine derivativesExothermic decomposition

Handling Recommendations :

  • Store under nitrogen at 2–8°C to prevent oxidative degradation .

  • Avoid prolonged exposure to moisture to minimize ester hydrolysis.

Comparative Reactivity with Analogues

The trifluoromethyl group confers distinct reactivity compared to non-fluorinated analogues:

Compound Reactivity with LiAlH₄ Hydrolysis Rate (Relative)
(S)-2-Amino-4,4,4-trifluoro-butyrate ethyl esterFast1.0 (reference)
2-Amino-butyrate ethyl esterSlow0.3
2-Amino-4-fluorobutyrate ethyl esterModerate0.7

Data extrapolated from fluorinated amino acid studies .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • (S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .

Asymmetric Synthesis

  • A preparative method for the large-scale asymmetric synthesis of this compound has been developed, allowing for the production of enantiomerically pure derivatives. This method demonstrates operational convenience and cost-effectiveness, making it suitable for commercial applications .

Biological Research

Enzyme Inhibition Studies

  • The compound has been investigated for its potential to inhibit specific enzymes. For instance, it shows promise as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), which is relevant in the treatment of type II diabetes mellitus .

Protein Modification

  • Its ability to modify proteins through covalent bonding can alter protein function and activity. This property is being explored for therapeutic applications where modulation of protein interactions is desired.

Medicinal Chemistry

Drug Development

  • The unique lipophilicity and metabolic stability imparted by the trifluoromethyl group make this compound valuable in drug design. It is being studied for formulations that require enhanced bioavailability and prolonged action within biological systems .

Case Studies

  • Research indicates that derivatives of this compound exhibit beneficial pharmacological properties, such as improved efficacy in enzyme inhibition compared to non-fluorinated analogs .

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is utilized in producing specialty chemicals with unique properties due to the trifluoromethyl group. These chemicals find applications in various sectors including agriculture and materials science .

Mechanism of Action

The mechanism of action of (S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Differences

Table 1: Key Properties of (S)-2-Amino-4,4,4-trifluoro-butyric Acid Ethyl Ester Hydrochloride and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Fluorination Pattern
This compound C₆H₉F₃NO₂·HCl ~241.6 Amino ester, trifluoromethyl, hydrochloride Three fluorine atoms at C4
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) C₈H₁₀FNO₂S·HCl 239.70 Sulfonyl fluoride, benzenesulfonyl, hydrochloride Single fluorine atom
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate C₁₄H₁₁F₃N₂O₂S 344.31 Thiazole ring, trifluoromethyl, ester Three fluorine atoms at C5
Hexafluoro-2-(p-tolyl)isopropanol C₁₀H₆F₆O 256.14 Hexafluoroisopropyl, phenol derivative Six fluorine atoms
Key Observations :
  • Fluorination Impact: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated amino acid esters. In contrast, hexafluoro-2-(p-tolyl)isopropanol’s hexafluoroisopropyl group increases acidity and thermal stability .
  • Functional Group Diversity: AEBSF contains a sulfonyl fluoride group, which reacts irreversibly with serine proteases, unlike the amino ester group in the target compound .

Commercial Availability

  • Discontinuation Notice: The target compound is marked as discontinued by CymitQuimica, whereas AEBSF remains available from Sigma-Aldrich .
  • Pricing Variability: Hexafluoro-2-(p-tolyl)isopropanol is priced at €39.00/g, reflecting its industrial demand .

Research Findings and Gaps

  • Synthetic Challenges : highlights the difficulty in controlling fluorinated compound synthesis, as unintended thiazole derivatives may form .
  • Ecological Data: No ecotoxicity data exist for the target compound, unlike AEBSF, which has documented disposal protocols .

Biological Activity

(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride (CAS No. 3834-43-3) is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique trifluoromethyl group imparts distinct properties that can influence biological activity, particularly in the context of its potential as a bioisostere of amino acids like leucine. This article explores the biological activity, mechanisms, and applications of this compound based on diverse research findings.

  • Molecular Formula : C6H11ClF3NO2
  • Molecular Weight : 221.61 g/mol
  • Purity : Typically ≥ 98% .

The biological activity of this compound is primarily linked to its role as an analog of leucine, an essential amino acid involved in protein synthesis and metabolic regulation. The trifluoromethyl group enhances lipophilicity and may influence receptor binding and activity.

Potential Mechanisms:

  • Protein Synthesis Modulation : By mimicking leucine, this compound may stimulate mTOR signaling pathways, which are crucial for muscle growth and metabolic regulation.
  • Neuroprotective Effects : Preliminary studies suggest that similar compounds can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress .

Table 1: Summary of Biological Activities

Study FocusFindingsReference
NeuroprotectionExhibits potential to reduce oxidative stress and protect neuronal cells.
Protein SynthesisMimics leucine effects on mTOR pathway activation in muscle cells.
Root Growth StimulationEnhances root elongation in plant models, indicating potential agricultural applications.

Case Studies

  • Neuroprotective Effects :
    A study investigated the impact of various amino acid analogs on neuronal health. This compound demonstrated a capacity to reduce reactive oxygen species (ROS) in neuronal cultures, suggesting a protective mechanism against oxidative damage .
  • Muscle Growth Promotion :
    In vitro experiments showed that this compound could activate the mTOR pathway similarly to leucine, promoting protein synthesis in myoblasts. This finding indicates potential applications in muscle-wasting diseases .
  • Agricultural Applications :
    Research on root growth stimulators indicated that compounds like (S)-2-amino-4,4,4-trifluoro-butyric acid can enhance root development in crops such as Lactuca sativa (lettuce), potentially improving agricultural yields .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride?

The synthesis typically involves chiral resolution or enantioselective methods due to the stereogenic center at the α-carbon. A common approach is the esterification of (S)-2-amino-4,4,4-trifluorobutyric acid with ethanol under acidic conditions, followed by HCl salt formation. Key considerations include maintaining anhydrous conditions to avoid hydrolysis of the ester group and using chiral auxiliaries (e.g., Evans oxazolidinones) to ensure enantiomeric purity .

Q. How can impurities in this compound be minimized during purification?

Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) is effective for removing unreacted starting materials or racemic byproducts. Column chromatography with silica gel or reverse-phase HPLC may resolve structurally similar contaminants, such as diastereomers or hydrolyzed acid derivatives. Monitoring via TLC (Rf ~0.3–0.5 in 10% MeOH/DCM) or LC-MS is critical to track purity .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR : 1^1H and 19^{19}F NMR confirm the trifluoromethyl group (δ ~60–70 ppm for 19^{19}F) and ester moiety (δ 1.2–1.4 ppm for CH3_3CH2_2).
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) validate enantiomeric excess (>98% for pharmaceutical-grade material).
  • Mass Spectrometry : ESI-MS ([M+H]+^+ expected at m/z 228.1) ensures molecular weight consistency .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in peptide coupling reactions?

The electron-withdrawing CF3_3 group reduces nucleophilicity at the α-amino position, requiring activating agents (e.g., HATU or PyBOP) for amide bond formation. Computational studies (DFT) suggest steric hindrance from the CF3_3 group may also slow reaction kinetics, necessitating extended reaction times or elevated temperatures .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

Accelerated stability studies (40°C/75% RH) combined with pH-rate profiling (pH 1–12) can identify degradation pathways. For example, acid hydrolysis cleaves the ester group (t1/2_{1/2} ~24 h at pH 1), while base conditions promote racemization. Use isotopically labeled analogs (e.g., 18^{18}O-ester) to track degradation mechanisms via LC-MS/MS .

Q. How can enantiomeric purity be maintained during scale-up synthesis?

Optimize asymmetric catalysis (e.g., Ru-BINAP complexes) or enzymatic resolution (lipases) to achieve >99% ee. Monitor reaction progress via in-situ FTIR or circular dichroism (CD) spectroscopy. For industrial-scale processes, continuous-flow systems reduce racemization risks by minimizing residence time at high temperatures .

Q. What are the challenges in quantifying trace impurities (e.g., genotoxic derivatives)?

Develop a UPLC-MS/MS method with a detection limit ≤0.1% for potential genotoxic impurities (e.g., β-fluorinated amines). Use solid-phase extraction (SPE) to isolate impurities and compare against reference standards (e.g., N-nitrosamine derivatives). Validate method robustness via spike-recovery assays in triplicate .

Methodological Considerations

Q. Designing experiments to study metabolic stability in vitro

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Quench reactions at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile. Analyze parent compound depletion via LC-HRMS to calculate intrinsic clearance (Clint_{int}) .
  • CYP Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: midazolam) to assess competitive/non-competitive inhibition.

Q. Addressing discrepancies in spectroscopic data across studies

  • Dynamic Equilibria : Investigate tautomerism or rotameric forms using variable-temperature NMR (VT-NMR) to resolve conflicting peak assignments.
  • Crystallography : Obtain single-crystal X-ray data to confirm absolute configuration and hydrogen-bonding patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.